

A Comprehensive Technical Guide to the Physicochemical Properties of 2,4,6-Tribromoaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Tribromoaniline**

Cat. No.: **B120722**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromoaniline is a halogenated aromatic amine that serves as a significant building block in organic synthesis. Its utility spans the production of pharmaceuticals, agrochemicals, and flame retardants.^[1] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, ensuring safety, optimizing reaction conditions, and predicting its behavior in various chemical and biological systems. This technical guide provides an in-depth overview of the core physicochemical characteristics of **2,4,6-tribromoaniline**, complete with experimental protocols and logical workflows.

Core Physicochemical Properties

The fundamental physicochemical properties of **2,4,6-Tribromoaniline** are summarized in the table below, providing a quick reference for laboratory applications.

Property	Value	Reference
Molecular Formula	C ₆ H ₄ Br ₃ N	[2]
Molecular Weight	329.81 g/mol	[2]
Appearance	White to pale yellow crystalline solid	[3]
Melting Point	120-122 °C	[3]
Boiling Point	300 °C	[4]
Density	2.35 g/cm ³	[5]
pKa (Predicted)	-0.23 ± 0.10	[6]

Solubility Profile

The solubility of a compound is a critical parameter in drug development and synthetic chemistry, influencing its bioavailability and reaction kinetics. **2,4,6-Tribromoaniline** exhibits the following solubility characteristics:

Solvent	Solubility	Reference
Water	Insoluble	[3][4]
Ethanol	Soluble	[3]
Methanol	Very Soluble	[3]
Benzene	Soluble	[3]
Chloroform	Soluble	[3]
Diethyl Ether	Soluble	[3]
Glacial Acetic Acid	Soluble	[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the molecular structure of **2,4,6-Tribromoaniline**.

Nucleus	Solvent	Chemical Shift (δ) in ppm	Reference
^1H NMR	DMSO	7.63 (s, 2H), 5.54 (s, 2H)	[7]
^{13}C NMR	DMSO-d ₆	149.6, 136.9, 128.4, 105.8	[7]

UV-Vis Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule.

Solvent	λ_{max} (nm)	$\log \epsilon$	Reference
Alcohol	249	4.1	[2]
Alcohol	315	3.4	[2]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and for the synthesis and purification of **2,4,6-Tribromoaniline** are provided below.

Synthesis of 2,4,6-Tribromoaniline from Aniline

This protocol describes the electrophilic aromatic substitution reaction for the synthesis of **2,4,6-Tribromoaniline**.[\[3\]](#)[\[8\]](#)

Materials:

- Aniline (2.5 mL)
- Glacial Acetic Acid (9.5 mL for aniline solution, 10 mL for bromine solution)
- Bromine (4.2 mL)
- Ethanol (for recrystallization)
- Ice bath
- Dropping funnel
- Iodine flask
- Filtration apparatus

Procedure:

- In a fume cupboard, dissolve 2.5 mL of aniline in 9.5 mL of glacial acetic acid in an iodine flask.
- Prepare a solution of 4.2 mL of bromine in 10 mL of glacial acetic acid and place it in a dropping funnel positioned over the flask.
- Cool the aniline solution in an ice bath.
- Add the bromine solution dropwise to the aniline solution with constant shaking, maintaining the low temperature.
- After the addition is complete, a solid mass will form. Pour the reaction mixture into an excess of water.
- Filter the resulting precipitate and wash it thoroughly with water.
- Recrystallize the crude product from ethanol to obtain pure **2,4,6-Tribromoaniline**.

Purification by Recrystallization

This general procedure can be used to purify the synthesized **2,4,6-Tribromoaniline**.

Materials:

- Crude **2,4,6-Tribromoaniline**
- Ethanol (or another suitable solvent)
- Erlenmeyer flasks
- Heating source (e.g., hot plate)
- Filtration apparatus (for hot filtration, if necessary)
- Suction filtration apparatus (Büchner funnel and flask)
- Ice bath

Procedure:

- Place the crude **2,4,6-Tribromoaniline** in an Erlenmeyer flask.
- Add a minimum amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.
- If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Allow the hot, saturated solution to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the purified crystals by suction filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol.
- Dry the crystals completely to remove any residual solvent.

Determination of Melting Point

The melting point is a crucial indicator of purity.[\[9\]](#)

Materials:

- Dry, powdered sample of **2,4,6-Tribromoaniline**
- Capillary tubes (sealed at one end)
- Melting point apparatus

Procedure:

- Pack a small amount of the dry sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample becomes liquid (the end of the melting range).

Determination of Boiling Point (Thiele Tube Method)

For high-melting solids like **2,4,6-Tribromoaniline**, a distillation-based method is suitable for boiling point determination.[\[10\]](#)

Materials:

- Sample of **2,4,6-Tribromoaniline**
- Thiele tube
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)

- Heating oil
- Heat source

Procedure:

- Fill the Thiele tube with heating oil to a level above the side arm.
- Place a small amount of the sample into the small test tube.
- Invert a capillary tube (sealed end up) into the test tube containing the sample.
- Attach the test tube to the thermometer and immerse it in the oil bath of the Thiele tube.
- Heat the side arm of the Thiele tube gently.
- Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- When a steady stream of bubbles is observed, stop heating.
- As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Displacement Method)

The density of a solid can be determined by measuring the volume of a liquid it displaces.[\[1\]](#) [\[11\]](#)

Materials:

- A known mass of **2,4,6-Tribromoaniline**
- Graduated cylinder
- A liquid in which the solid is insoluble (e.g., water)

Procedure:

- Weigh a sample of **2,4,6-Tribromoaniline** accurately.
- Fill a graduated cylinder with a known volume of the liquid (V1).
- Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and no liquid splashes out.
- Record the new volume of the liquid in the graduated cylinder (V2).
- The volume of the solid is the difference between the final and initial volumes ($V = V2 - V1$).
- Calculate the density using the formula: Density = Mass / Volume.

1H and 13C NMR Spectroscopy

This protocol outlines the general steps for acquiring NMR spectra.[\[12\]](#)[\[13\]](#)

Materials:

- Sample of **2,4,6-Tribromoaniline**
- Deuterated solvent (e.g., DMSO-d₆)
- NMR tube
- NMR spectrometer

Procedure:

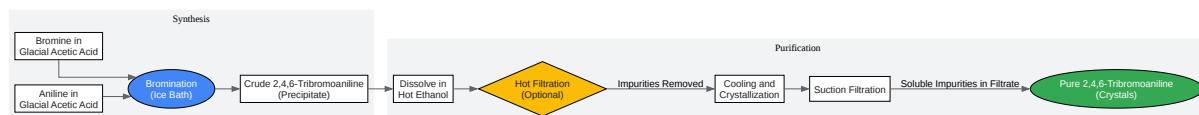
- Dissolve an appropriate amount of the sample in the deuterated solvent in a small vial.
- Transfer the solution to a clean, dry NMR tube.
- Place the NMR tube in the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.

- Acquire the ^1H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width).
- Acquire the ^{13}C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ^{13}C .
- Process the acquired data (Fourier transform, phase correction, and baseline correction).
- Reference the spectra to the residual solvent peak.

UV-Vis Spectroscopy

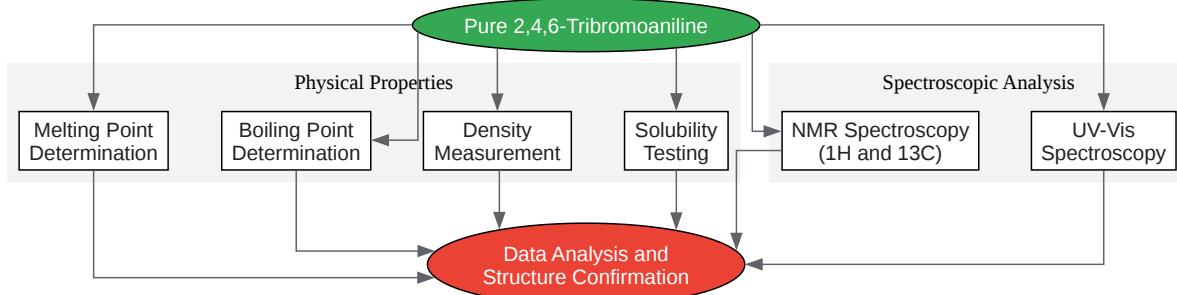
This protocol describes the general procedure for obtaining a UV-Vis spectrum.

Materials:


- Sample of **2,4,6-Tribromoaniline**
- Spectroscopic grade solvent (e.g., ethanol)
- Quartz cuvettes
- UV-Vis spectrophotometer

Procedure:

- Prepare a dilute solution of the sample in the chosen solvent. The concentration should be such that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).
- Calibrate the spectrophotometer using a cuvette filled with the pure solvent as a blank.
- Rinse a quartz cuvette with the sample solution and then fill it.
- Place the sample cuvette in the spectrophotometer.
- Scan the sample over the desired wavelength range (e.g., 200-400 nm).
- Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λ_{max}).


Logical and Experimental Workflows

Visualizing experimental workflows can aid in understanding the sequence of operations and the relationships between different steps.

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **2,4,6-Tribromoaniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the physicochemical characterization of **2,4,6-Tribromoaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 2. 2,4,6-Tribromoaniline | C₆H₄Br₃N | CID 8986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. 2,4,6-Tribromoaniline(147-82-0) 13C NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. youtube.com [youtube.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. wjec.co.uk [wjec.co.uk]
- 12. emory.edu [emory.edu]
- 13. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of 2,4,6-Tribromoaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b120722#physicochemical-properties-of-2-4-6-tribromoaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com